[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid
Description
[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic compound featuring a piperidine ring substituted with an acetyl group at the 1-position and an isopropyl-amino-acetic acid moiety at the 4-methyl position. Its molecular formula is C11H20N2O3, with a molecular weight of 228.29 g/mol (calculated based on structural analogs from ).
Properties
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)15(9-13(17)18)8-12-4-6-14(7-5-12)11(3)16/h10,12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUMCFMMXYDYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid typically involves the functionalization of the piperidine ringThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential pharmacological effects, including:
- Analgesic Activity : Preliminary studies suggest it may exhibit pain-relieving properties, making it a candidate for pain management therapies.
- Anxiolytic Effects : Its structural similarities to known anxiolytics indicate potential efficacy in treating anxiety disorders.
- Neuroprotective Potential : Interaction with neurotransmitter systems may confer neuroprotective benefits, relevant for neurodegenerative diseases.
Anticancer Research
Recent studies have highlighted its potential in cancer therapy:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
- Efficacy Against Tumors : In vitro studies demonstrated cytotoxicity against various cancer cell lines, suggesting its role as a lead compound in developing new anticancer agents .
Antimicrobial Properties
Research indicates that [(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid possesses antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Effective against bacterial strains such as E. coli and S. aureus, indicating potential as an antibiotic agent.
Study 1: Cancer Therapeutics
A study examined the efficacy of this compound in cancer treatment. Results indicated that the compound induced apoptosis in cancer cells through modulation of specific signaling pathways associated with cell survival and proliferation .
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) effective against E. coli and S. aureus, suggesting its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared below with two structurally related piperidinyl-acetic acid derivatives:
Structural and Functional Insights
- Piperidine Core : All three compounds share a piperidine ring, a common scaffold in drug design due to its conformational flexibility and ability to interact with hydrophobic pockets in proteins .
- Substituent Effects: The acetyl group in the target compound and its analog (C10H18N2O3) may enhance metabolic stability by reducing oxidative deamination compared to primary amines . The diphenylmethylene substituent in the patent compound (C20H21NO2) contributes to its antiallergic activity by enabling π-π stacking interactions with histamine receptors .
Pharmacological Potential
- The isopropyl group may further optimize binding kinetics or selectivity.
- Diphenylmethylene Analog : Patent data highlight its efficacy in preclinical models of bronchoconstriction and histamine-induced spasms, with IC50 values in the micromolar range .
Biological Activity
[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and pain management. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- A piperidine ring
- An acetyl group
- An isopropyl amino group
- An acetic acid moiety
The molecular formula is with a molecular weight of 228.29 g/mol. Its specific arrangement of functional groups may confer distinct biological activities compared to its analogs .
The mechanism of action involves interaction with various molecular targets, including receptors and enzymes. The piperidine structure is known for its ability to modulate neurotransmitter systems, potentially influencing mood and cognition. The acetyl and amino groups enhance binding affinity to these targets, which may lead to pharmacological effects relevant to analgesia and anxiolytic activities .
Neuropharmacological Effects
Research indicates that this compound may exhibit significant effects on neurotransmission pathways. Compounds with similar structural motifs have been linked to:
- Analgesic properties : Potential for pain relief.
- Anxiolytic effects : Possible reduction in anxiety levels.
Preliminary studies suggest that this compound interacts with receptors involved in pain pathways and mood regulation, indicating its therapeutic potential .
Antimicrobial Activity
Although the primary focus is on neuropharmacology, initial investigations into antimicrobial properties have shown promise. The compound's structural features may allow it to exert inhibitory effects against various bacterial strains, although specific data on its efficacy remain limited .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid | Lacks isopropyl group; simpler structure | |
| [(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid | Cyclopropane instead of isopropane; different sterics | |
| [((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid | Different piperidine substitution; potential enantiomeric effects |
This table highlights the uniqueness of this compound in comparison to structurally related compounds. Its specific arrangement of functional groups may lead to distinct biological activities .
Case Studies and Research Findings
While comprehensive clinical studies specifically targeting this compound are lacking, related compounds have demonstrated various pharmacological actions:
- Pain Management : Research on piperidine derivatives has shown effectiveness in animal models for pain relief, indicating potential for similar applications for this compound.
- Neuroprotection : Certain piperidine-based compounds have been studied for their neuroprotective properties, suggesting that this compound could also provide benefits in neurodegenerative conditions .
Future Directions
Further research is essential to elucidate the specific biological pathways influenced by this compound. Studies should focus on:
- In vitro and in vivo efficacy tests.
- Detailed mechanism studies involving receptor binding assays.
- Exploration of side effects and therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
